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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 390
azide in live-cell imaging applications. ATTO 390 is a fluorescent label belonging to the

coumarin dye family, known for its high fluorescence quantum yield, large Stokes shift, and

good photostability, making it an excellent choice for various fluorescence microscopy

techniques.[1][2] The azide moiety enables its use in bioorthogonal "Click Chemistry" reactions,

allowing for the specific labeling of biomolecules within a living cellular environment.[3][4]

Introduction to ATTO 390 Azide and Click Chemistry
ATTO 390 is a hydrophilic fluorescent dye that can be efficiently excited by common light

sources such as a mercury arc lamp (365 nm and 405 nm lines).[1][2] Its azide functional group

allows for covalent attachment to alkyne-modified biomolecules through two primary types of

"Click Chemistry" reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins

azides and terminal alkynes to form a stable triazole linkage. While widely used, the copper

catalyst can be toxic to living cells, necessitating careful optimization and the use of copper-

chelating ligands to minimize cytotoxicity.[5][6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that

utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). The inherent ring strain of the
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cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the

need for a toxic catalyst, making it highly suitable for live-cell imaging.[3][5]

The high selectivity and biocompatibility of click chemistry reactions enable the specific labeling

of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within their

native cellular context.[8][9]

Quantitative Data
The photophysical and chemical properties of ATTO 390 azide are summarized in the table

below.

Property Value Reference

Molecular Weight 543.66 g/mol

Appearance Solid [3]

Solubility DMSO, DMF [3][4]

Absorption Maximum (λabs) 390 nm [1][8]

Emission Maximum (λem) 476 nm [1][8]

Molar Extinction Coefficient

(εmax)
2.4 x 104 M-1cm-1 [1][8]

Fluorescence Quantum Yield

(ηfl)
90% [1]

Fluorescence Lifetime (τfl) 5.0 ns [1]

Storage Conditions
-20°C, protect from light and

moisture
[8]

Experimental Protocols
This section provides detailed protocols for labeling biomolecules in live cells using ATTO 390
azide. The general workflow involves two main steps: the introduction of an alkyne-modified

precursor into the cells, followed by the click chemistry reaction with ATTO 390 azide.
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General Workflow for Live-Cell Labeling
The following diagram illustrates the overall experimental workflow for live-cell imaging with

ATTO 390 azide.

Experimental Workflow for Live-Cell Imaging

Cell Culture & Metabolic Labeling

Click Chemistry Labeling

Imaging

1. Cell Seeding & Culture

2. Introduction of Alkyne-Modified Precursor
(e.g., amino acid, sugar)

3. Wash to Remove Excess Precursor

4. Addition of ATTO 390 Azide & Catalyst
(if CuAAC) or Strained Alkyne (if SPAAC)

5. Incubation

6. Wash to Remove Unreacted Dye

7. Live-Cell Fluorescence Microscopy
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Caption: General workflow for live-cell labeling with ATTO 390 azide.

Protocol 1: Metabolic Labeling of Nascent Proteins and
SPAAC Ligation
This protocol describes the labeling of newly synthesized proteins using an alkyne-containing

amino acid analogue followed by a copper-free click reaction.

Materials:

Cells of interest

Complete cell culture medium

Methionine-free medium

L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine

analogues)

ATTO 390 azide

DBCO-functionalized crosslinker (if needed for indirect labeling)

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS), if endpoint analysis is desired

Fluorescence microscope with appropriate filter sets for ATTO 390 (Excitation: ~390 nm,

Emission: ~475 nm)

Procedure:

Cell Preparation:

Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach

the desired confluency.
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Metabolic Labeling:

Aspirate the complete medium and wash the cells once with warm PBS.

Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular

methionine pools.

Replace the starvation medium with methionine-free medium supplemented with 25-50 µM

HPG (or AHA if using an alkyne-functionalized dye).

Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation of the alkyne-

containing amino acid into newly synthesized proteins.

Washing:

Aspirate the labeling medium and wash the cells three times with warm PBS to remove

unincorporated HPG.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Prepare a 1-10 µM solution of ATTO 390 azide in complete cell culture medium or PBS.

Add the ATTO 390 azide solution to the cells.

Incubate for 30-60 minutes at 37°C, protected from light.

Final Washes and Imaging:

Aspirate the labeling solution and wash the cells three times with warm PBS.

Replace the PBS with fresh, pre-warmed complete cell culture medium.

Image the cells using a fluorescence microscope equipped with a suitable filter set for

ATTO 390.

Protocol 2: Labeling of Cell Surface Glycans via CuAAC
This protocol details the labeling of cell surface glycans using an alkyne-modified sugar and a

copper-catalyzed click reaction. This method is suitable for labeling the exterior of living cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[6][7]

Materials:

Cells of interest

Complete cell culture medium

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

ATTO 390 alkyne (note: for this protocol, an alkyne-modified dye is used with an azide-

modified sugar)

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Dulbecco's Phosphate-Buffered Saline (DPBS)

Aminoguanidine

Procedure:

Metabolic Labeling of Cell Surface Glycans:

Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 1-3 days

to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.

Preparation of Click Reaction Mix:

Important: Prepare the reaction mixture fresh and keep it on ice.

In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio in cold DPBS.

Add the alkyne-functionalized ATTO 390 dye to a final concentration of 10-50 µM.

Add aminoguanidine to a final concentration of 1 mM.
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Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final

concentration of 2.5 mM.

Gently mix and incubate on ice for 10 minutes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Wash the Ac4ManNAz-treated cells twice with cold DPBS.

Add the prepared click reaction mixture to the cells.

Incubate for 5-15 minutes at 4°C or room temperature, protected from light.

Washing and Imaging:

Aspirate the reaction mixture and wash the cells three times with cold DPBS.

Add fresh, pre-warmed complete cell culture medium.

Image the cells immediately using a fluorescence microscope.

Signaling Pathways and Applications
ATTO 390 azide can be used to visualize a variety of cellular processes. The choice of the

alkyne-modified precursor will determine the biological pathway or molecule being investigated.
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Applications of ATTO 390 Azide in Live-Cell Imaging

Alkyne-Modified Precursors
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Caption: Cellular applications of ATTO 390 azide labeling.

Troubleshooting and Considerations
Cytotoxicity: When using CuAAC for live-cell imaging, it is crucial to minimize copper-

induced toxicity. Use a copper-chelating ligand like THPTA, keep the copper concentration

low, and limit the incubation time. For sensitive applications, SPAAC is the recommended

method.[5][6]

Background Fluorescence: Incomplete removal of unreacted ATTO 390 azide can lead to

high background fluorescence. Ensure thorough washing steps after the click reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12055858?utm_src=pdf-body-img
https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3069858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014321/
https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Signal: If the fluorescence signal is weak, consider increasing the concentration of the

alkyne-modified precursor, extending the metabolic labeling time, or optimizing the click

reaction conditions (e.g., reagent concentrations, incubation time).

Phototoxicity: ATTO 390 is excited by near-UV light, which can be damaging to cells over

long exposure times. Use the lowest possible excitation power and exposure times during

imaging.

Storage and Handling: ATTO 390 azide is sensitive to light and moisture. Store it at -20°C

and protect it from light.[8] Allow the vial to warm to room temperature before opening to

prevent condensation.[4] Prepare solutions of the dye fresh for each experiment.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12055858?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

